
6-Deoxy-L-talose
Overview
Description
6-Deoxy-L-talose (C₆H₁₂O₅, molecular weight 164.16 g/mol) is a rare 6-deoxyhexose characterized by the absence of a hydroxyl group at the C6 position and a distinct stereochemical configuration (axial hydroxyl groups at C2, C3, and C4 in the pyranose form) . It crystallizes exclusively in the α-pyranose form and is found in microbial polysaccharides, such as the serotype c-specific antigen of Actinobacillus actinomycetemcomitans and the O-chain of Rhizobium loti lipopolysaccharide . Its synthesis involves enzymatic isomerization of L-fucose via D-arabinose isomerase and L-rhamnose isomerase, yielding ~7.1% in one-pot reactions , or chemical methods involving oxidation-reduction sequences . Physical properties include a melting point of 123–124°C, density of 1.41 g/cm³, and stability in dry, cold storage (-20°C) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-L-Talose can be achieved through several methods. One common approach involves the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material. This compound undergoes a series of reactions, including acetylation, epoxidation, and reduction, to yield this compound . The key steps include:
- Acetylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to form 3-O-acetyl-1,2-O-isopropylidene-α-D-allofuranose.
- Epoxidation to produce 5,6-epoxy-1,2-O-isopropylidene-β-L-talofuranose.
- Reduction with lithium aluminum hydride to obtain this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-L-Talose undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are crucial for its functionalization and incorporation into more complex molecules.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be carried out using reagents like sodium periodate or potassium permanganate under mild conditions.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various glycosides, epoxides, and reduced derivatives of this compound. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Structural Component in Bacterial Glycans
6-Deoxy-L-talose plays a significant role in the biosynthesis of cell surface glycans in various Gram-negative bacteria. It is a critical component of lipopolysaccharides (LPS) and extracellular polysaccharides (EPS), which are essential for bacterial virulence and interaction with host organisms. For instance, studies have shown that this compound is found in the LPS of Helicobacter pylori, Pseudomonas aeruginosa, and Actinobacillus actinomycetemcomitans .
Case Study: Antibacterial Therapeutics
Research indicates that targeting the biosynthetic pathways of 6-deoxyhexoses like this compound can lead to novel antibacterial strategies. Inhibiting the enzymes involved in these pathways could disrupt bacterial cell wall synthesis without affecting human cells, thus providing a potential avenue for new drug development .
Synthesis of Glycoconjugates
The synthesis of glycoconjugates utilizing this compound has been explored extensively. It serves as an acceptor in glycosylation reactions, allowing for the creation of complex oligosaccharides that can mimic biologically relevant structures.
Data Table: Glycosylation Reactions Involving this compound
Role in Anticancer Research
Recent studies have highlighted the potential of this compound derivatives as mimetics for heparan sulfate (HS) disaccharides, which are involved in angiogenesis and cancer progression. By blocking HS interactions, these derivatives could serve as therapeutic agents against cancer.
Case Study: Angiogenesis Inhibition
A study demonstrated that disaccharides containing this compound could inhibit angiogenesis by disrupting the formation of ternary complexes essential for vascular growth . This application underscores the importance of this compound in developing novel anticancer therapies.
NMR Spectroscopy Applications
The chemical shift assignments for 1H and 13C NMR spectra of mono- to tetrasaccharides containing this compound have been established, providing a basis for predicting NMR chemical shifts in oligosaccharides. This advancement enhances the understanding of carbohydrate structures and their interactions .
Microbial Metabolism Studies
Research on microbial metabolism has identified this compound as a significant sugar component within certain bacteria, such as Streptococcus bovis. Understanding its metabolic pathways can provide insights into bacterial physiology and potential vulnerabilities for therapeutic intervention .
Data Table: Microbial Sources of this compound
Microbial Species | Component Type | Application Area |
---|---|---|
Streptococcus bovis | Cell wall polysaccharide | Microbial physiology studies |
Pseudomonas aeruginosa | LPS | Antibacterial research |
Mechanism of Action
The mechanism of action of 6-Deoxy-L-Talose involves its incorporation into glycans and other complex molecules. In bacterial cell walls, it is synthesized from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) via a biosynthetic pathway that requires several enzymes, including RmlA, RmlB, RmlC, and RmlD . These enzymes catalyze the conversion of glucose-1-phosphate to dTDP-6-deoxy-L-talose, which is then incorporated into the bacterial cell wall glycans. This incorporation can affect the bacterium’s interactions with its environment and its ability to evade the host immune system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
6-Deoxy-L-talose belongs to the 6-deoxyhexose family, differing from analogs in hydroxyl group stereochemistry and axial/equatorial orientations. Key structural comparisons include:
Key Differences :
- C3 Configuration: Unlike L-rhamnose and L-fucose, this compound retains an axial hydroxyl at C3, contributing to its rare conformational rigidity .
- C4 Epimerization: Biosynthesis from L-rhamnose requires C4 epimerization, a step absent in L-rhamnose production .
Research Findings :
- Conformational Plasticity: this compound lacks the bioactive 2SO conformer of L-iduronic acid, reducing anticoagulant efficacy in heparinoid analogs .
- Antigenicity: A.
Physicochemical Properties
Biological Activity
6-Deoxy-L-talose is a rare sugar that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and synthesizing data into informative tables.
Chemical Structure and Synthesis
This compound is a hexose sugar characterized by the absence of a hydroxyl group at the C-6 position. The synthesis of this compound typically involves a multi-step process starting from readily available sugars. For example, one method involves the conversion of D-mannose through a series of enzymatic reactions to yield GDP-6-deoxy-L-talose, which can then be further processed into various derivatives .
Antiproliferative Effects
Research has indicated that this compound exhibits significant antiproliferative activity against certain cancer cell lines. In a study evaluating various rare aldohexoses, this compound was found to inhibit cell proliferation in a dose-dependent manner. Specifically, at concentrations of 20 mM, it demonstrated notable effects on MOLT-4F human leukemia cells, suggesting its potential as an anticancer agent .
Sugar Type | Concentration (mM) | Inhibition (%) |
---|---|---|
This compound | 20 | Significant |
D-Allose | 5 | 46 |
D-Idose | 5 | 60 |
The mechanisms underlying the antiproliferative effects of this compound are still being elucidated. Preliminary studies suggest that its activity may involve inhibition of glucose uptake, similar to other aldohexoses like D-idose. This inhibition could occur via pathways independent of thioredoxin-interacting protein (TXNIP), highlighting a unique mode of action for this sugar .
Enzymatic Interactions
Enzymatic pathways involving this compound have been characterized in various studies. The enzyme GDP-6-deoxy-D-talose synthetase (GTS) plays a crucial role in its biosynthesis from GDP-D-mannose. The functional expression of GTS has been successfully demonstrated in Escherichia coli, leading to efficient production of GDP-6-deoxy-D-talose .
Table: Enzymatic Pathway for Synthesis of GDP-6-Deoxy-L-Talose
Step | Enzyme | Substrate | Product |
---|---|---|---|
Conversion of GDP-D-mannose | GDP-mannose-4,6-dehydratase (GMD) | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose |
Reduction to GDP-6-deoxy-D-talose | GDP-6-deoxy-D-talose synthetase (GTS) | GDP-4-keto-6-deoxy-D-mannose | GDP-6-deoxy-D-talose |
Case Studies and Applications
- Anticancer Research : A study on the anti-proliferative effects of various sugars found that this compound showed promising results against leukemia cell lines, warranting further investigation into its therapeutic potential .
- Glycosylation Reactions : Research has also explored the use of this compound in glycosylation reactions to create complex carbohydrate structures, which are essential for developing glycan-based therapeutics .
- Synthetic Chemistry : The total synthesis of oligosaccharides containing this compound has been achieved, demonstrating its utility in carbohydrate chemistry and potential applications in drug development .
Q & A
Basic Research Questions
Q. What experimental approaches are used to study the biosynthesis of 6-deoxy-L-talose in bacterial systems?
- Methodology : Biosynthetic pathways are elucidated via isotopic labeling (e.g., -glucose) in cell-free extracts of Escherichia coli or Bacillus subtilis, followed by NMR analysis to track carbon flux . Enzyme assays (e.g., thymidine diphosphoglucose-4T conversion) validate intermediate steps . Comparative genomics can identify conserved genes (e.g., epimerases, dehydratases) in bacteria producing this compound-containing polysaccharides .
- Key Insight : The pathway involves sequential oxidation, reduction, and epimerization steps from precursors like L-fucose .
Q. How is the stereochemical configuration of this compound confirmed in structural studies?
- Methodology : Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography resolve stereochemistry by analyzing spatial interactions between protons and hydroxyl groups . Polarimetry measures optical rotation () to distinguish L- and D-enantiomers, with this compound exhibiting a specific rotation of +30° to +40° .
- Data Validation : Cross-referencing with synthetic standards (e.g., enzymatically derived this compound) ensures accuracy .
Q. What role does this compound play in bacterial glycans, and how is this investigated?
- Methodology : Glycan extraction (e.g., phenol-water method) from bacterial cell walls, followed by hydrolysis and GC-MS analysis to identify monosaccharides . Immunoassays using monoclonal antibodies specific to this compound epitopes reveal its involvement in host-pathogen interactions .
- Example : In Bifidobacterium longum, this compound contributes to exopolysaccharide (EPS) rigidity, studied via atomic force microscopy (AFM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of enzymatically synthesized this compound?
- Methodology : Combine synthetic chemistry (e.g., Mitsunobu reaction for epimerization) with enzymatic validation. For instance, IBX oxidation of ethylthio-β-L-fucopyranoside followed by selective reduction yields talo-configuration products, confirmed via NMR . Discrepancies arise from competing pathways (e.g., L-idose vs. L-talose formation), requiring kinetic studies of enzyme specificity .
- Case Study : Displacement of triflate intermediates may yield unintended stereoisomers, necessitating chiral chromatography for purification .
Q. What strategies optimize the enzymatic synthesis of this compound for scalable production?
- Methodology : Immobilize enzymes (e.g., L-rhamnose isomerase) on solid supports to enhance stability and reusability . Directed evolution or rational design (e.g., site-saturation mutagenesis) improves catalytic efficiency for non-natural substrates .
- Data Analysis : Compare reaction yields under varying pH (6.5–8.0) and temperature (30–45°C) conditions. For example, immobilized D-arabinose isomerase achieves >90% conversion at 37°C .
Q. How does O-acetylation of this compound in bacterial polysaccharides influence immune evasion?
- Methodology : Acetylation patterns are mapped using MALDI-TOF MS and compared across bacterial strains (e.g., Burkholderia pseudomallei vs. Mycobacterium smegmatis) . In vitro assays (e.g., cytokine profiling) assess how acetylation modulates Toll-like receptor (TLR) activation .
- Key Finding : 2,4-di-O-acetylation in B. longum 35624 EPS reduces dendritic cell activation, suggesting immune tolerance mechanisms .
Q. Methodological Challenges and Solutions
Q. How to address low yields in chemical synthesis of this compound derivatives?
- Challenge : Competing side reactions (e.g., over-oxidation) reduce purity.
- Solution : Use protecting groups (e.g., isopropylidene) at C-3 and C-4 during IBX oxidation to stabilize intermediates . Optimize reaction stoichiometry (e.g., 1.2 eq IBX) for selective ketone formation .
Validating the biological relevance of this compound in mutant bacterial strains
Properties
IUPAC Name |
(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-AZGQCCRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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